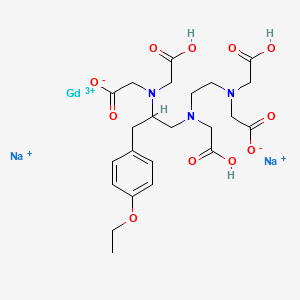
Leminoprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leminoprazole is a proton pump inhibitor that is used to reduce gastric acid secretion. It is known for its dual action of inhibiting gastric acid secretion and protecting gastric mucosal cells. This compound is particularly effective in treating conditions such as gastric ulcers and duodenal ulcers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Leminoprazole can be synthesized through a multi-step process involving the condensation of a substituted benzimidazole with a pyridine derivative. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification and crystallization to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Leminoprazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction is typically carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides, while reduction can lead to the formation of sulfides.
Scientific Research Applications
Leminoprazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of proton pump inhibitors and their mechanisms of action.
Biology: It is used in studies of gastric acid secretion and its regulation.
Medicine: It is used in the treatment of gastric and duodenal ulcers, as well as other conditions involving excessive gastric acid secretion.
Industry: It is used in the pharmaceutical industry for the production of medications that treat gastric acid-related conditions.
Mechanism of Action
Leminoprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, thereby reducing the overall acidity in the stomach. The compound also stimulates the synthesis and release of basic fibroblast growth factor, promoting the proliferation of submucosal fibroblasts and aiding in ulcer healing.
Comparison with Similar Compounds
Leminoprazole is similar to other proton pump inhibitors such as omeprazole, lansoprazole, and pantoprazole. it is unique in its dual action of inhibiting gastric acid secretion and protecting gastric mucosal cells. This dual action makes it particularly effective in treating conditions such as gastric ulcers and duodenal ulcers.
List of Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Properties
CAS No. |
177541-01-4 |
|---|---|
Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
InChI Key |
PSIREIZGKQBEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)





![2-[4-(1,1-Diphenylbut-1-en-2-yl)phenoxy]acetic acid](/img/structure/B10782282.png)
![2-[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782292.png)

